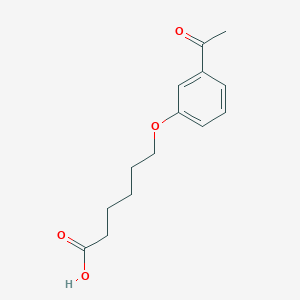

6-(3-Acetylphenoxy)hexanoic acid

Description

6-(3-Acetylphenoxy)hexanoic acid is a hexanoic acid derivative substituted with a 3-acetylphenoxy group at the terminal carbon. The compound’s structure comprises a six-carbon aliphatic chain terminating in a carboxylic acid group, with a phenoxy ring attached to the sixth carbon. The phenoxy ring features an acetyl (-COCH₃) substituent at the meta (3-) position. Hexanoic acid derivatives with aromatic substituents are studied for applications in drug development, fluorescent labeling, and enzyme modulation .

Propriétés

Formule moléculaire |

C14H18O4 |

|---|---|

Poids moléculaire |

250.29 g/mol |

Nom IUPAC |

6-(3-acetylphenoxy)hexanoic acid |

InChI |

InChI=1S/C14H18O4/c1-11(15)12-6-5-7-13(10-12)18-9-4-2-3-8-14(16)17/h5-7,10H,2-4,8-9H2,1H3,(H,16,17) |

Clé InChI |

IPUONVWWZWUDPX-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C1=CC(=CC=C1)OCCCCCC(=O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical behavior of hexanoic acid derivatives is highly dependent on the substituent’s electronic nature, position, and steric effects. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Position and Electronic Effects: 3-Acetylphenoxy: The meta-acetyl group is electron-withdrawing, reducing electron density on the phenoxy ring. This may enhance stability against oxidative degradation compared to para-substituted analogs like 6-(4-formylphenoxy)hexanoic acid . 4-Oxo vs. Acetyl: The 4-oxo group in 6-([1,1′-biphenyl]-4-yl)-4-oxohexanoic acid facilitates hydrogen bonding with CYP1A2 residues (e.g., Ala317), contributing to anti-inflammatory activity . The acetyl group in 6-(3-acetylphenoxy)hexanoic acid may exhibit similar interactions.

Lipophilicity and Bioavailability: The acetyl group increases lipophilicity (logP ≈ 3.2 estimated) compared to polar substituents like hydroxy or methoxy groups. This could enhance membrane permeability but reduce aqueous solubility. Tertiary amine substituents (e.g., piperidin-1-yl) in 6-(piperidin-1-yl)hexanoic acid improve skin penetration via hydrogen bonding and moderate lipophilicity .

Biological Activity: Anti-inflammatory Potential: Docking studies suggest that aromatic substituents (e.g., biphenyl or acetylphenoxy) interact with CYP1A2’s hydrophobic pocket (residues Phe125, Phe226) . The acetyl group’s meta position may optimize binding geometry. Antidiarrheal Activity: Methoxy/hydroxy-substituted analogs (e.g., 6-(4-hydroxy-3-methoxyphenyl)-hexanoic acid) exhibit spasmolytic effects via calcium channel modulation . The acetyl group’s lack of hydrogen-bonding donors may reduce this activity.

Pharmacokinetic Considerations

- This mirrors the prodrug behavior of fenbufen derivatives .

- Excretion : Higher lipophilicity may prolong half-life but require Phase II conjugation (e.g., glucuronidation) for renal clearance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.